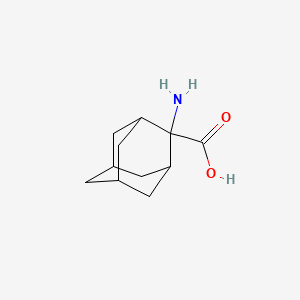

Adamantanine

Descripción

Propiedades

IUPAC Name |

2-aminoadamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMQRNCPZFUGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195187 | |

| Record name | Adamantanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42381-05-5 | |

| Record name | 2-Aminoadamantane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42381-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042381055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42381-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adamantanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADAMANTANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52G3FRR68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Adamantane Scaffold: A Versatile Core for Novel Biologically Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique tricyclic aliphatic cage structure of adamantane (B196018) has positioned it as a privileged scaffold in medicinal chemistry. Its inherent lipophilicity, rigidity, and three-dimensional nature allow for precise spatial orientation of pharmacophoric groups, leading to enhanced interactions with biological targets. This has resulted in the development of a diverse range of adamantane-containing compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of novel adamantane derivatives, focusing on their antiviral, anticancer, neuroprotective, and antibacterial properties. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Quantitative Bioactivity Data of Novel Adamantane Compounds

The biological activities of various adamantane derivatives have been quantified using a range of in vitro assays. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Adamantane Derivatives

| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |

| Adamantyl Isothiourea | Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 | [1] |

| Adamantyl Isothiourea | Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 | [1] |

| Adamantane-indole-urea/thiourea | Compound 7s | H460 (Lung Cancer) | < 20 | |

| Adamantane-indole-urea/thiourea | Compound 7n | H460 (Lung Cancer) | < 20 | |

| Adamantane-indole-urea/thiourea | Compound 7w | H460 (Lung Cancer) | < 20 |

Table 2: Antiviral Activity of Adamantane Derivatives

| Compound Class | Virus | Assay | IC50 (µM) | Reference |

| 1,2-annulated adamantane analogues | Influenza A/Hong Kong/7/87 (H3N2) | Plaque Reduction Assay | 0.46 - 7.70 |

Table 3: Antibacterial Activity of Adamantane Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Adamantane-Isothiourea Hybrid | Staphylococcus aureus | 3.1 - 12.5 | |

| Adamantane-Isothiourea Hybrid | Bacillus subtilis | 3.1 - 12.5 | |

| Adamantane-Isothiourea Hybrid | Enterococcus faecalis | 3.1 - 12.5 | |

| Schiff bases of adamantane | S. epidermidis ATCC 12228 | 62.5 | |

| Hydrazide/hydrazones of adamantane | Gram-positive bacteria | 62.5 - 1000 | |

| N-substituted adamantylester imides | Staphylococcus aureus | > 6 | [2] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [3] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [3] |

Table 4: Neuroprotective Activity of Adamantane Derivatives

| Compound Class | Activity | Model/Target | IC50 or % Inhibition | Reference |

| Aminoadamantane derivative (2n) | Aβ40 aggregation inhibition | In vitro | 0.4 µM | [4] |

| Aminoadamantane derivative (2l) | Aβ40 aggregation inhibition | In vitro | 1.8 µM | [4] |

| Aminoadamantane derivative (3m) | Aβ40 aggregation inhibition | In vitro | 1.8 µM | [4] |

| Adamantane amine derivative (1) | NMDA Receptor Inhibition | In vitro | 89.5% at 100 µM | [5] |

| Adamantane amine derivative (1) | Voltage-Gated Calcium Channel Inhibition | In vitro | 85.7% at 100 µM | [5] |

| Adamantane amine derivative (2) | NMDA Receptor Inhibition | In vitro | 66.7% at 100 µM | [5] |

| Adamantane amine derivative (2) | Voltage-Gated Calcium Channel Inhibition | In vitro | 39.6% at 100 µM | [5] |

| Adamantane amine derivative (5) | NMDA Receptor Inhibition | In vitro | 78.9% at 100 µM | [5] |

| Adamantane amine derivative (5) | Voltage-Gated Calcium Channel Inhibition | In vitro | 64.3% at 100 µM | [5] |

| Adamantane amine derivative (10) | NMDA Receptor Inhibition | In vitro | 72.3% at 100 µM | [5] |

| Adamantane amine derivative (10) | Voltage-Gated Calcium Channel Inhibition | In vitro | 55.4% at 100 µM | [5] |

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides methodologies for key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Cell culture medium

-

Test adamantane compounds

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the adamantane test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates

-

Virus stock of known titer

-

Test adamantane compounds

-

Cell culture medium (with and without serum)

-

Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Fixing solution (e.g., 10% formalin)

Procedure:

-

Cell Preparation: Seed host cells in multi-well plates and grow until they form a confluent monolayer.

-

Compound Dilutions: Prepare serial dilutions of the adamantane test compounds in serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of the different concentrations of the test compound. Also, include a virus control (no compound) and a cell control (no virus).

-

Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption to the cells.

-

Overlay: After the adsorption period, remove the virus inoculum and gently wash the cell monolayer with PBS. Overlay the cells with the overlay medium containing the respective concentrations of the test compound. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with the crystal violet solution for 15-30 minutes. Gently wash the wells with water to remove excess stain.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Test bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Test adamantane compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilutions: Prepare a stock solution of the adamantane compound. In a 96-well plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the twice-concentrated stock solution of the compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (broth only).

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using the DOT language of Graphviz.

Signaling Pathways

Experimental Workflows

Conclusion

The adamantane core continues to be a fertile ground for the discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate the broad spectrum of biological activities that can be achieved through the chemical modification of this unique scaffold. The provided quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of next-generation adamantane-based drugs. The consistent emergence of potent and selective adamantane derivatives underscores the enduring importance of this chemical moiety in the pursuit of new treatments for a wide range of human diseases.

References

- 1. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 5. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, lending its unique physicochemical properties to a variety of clinically successful drugs.[1][2] Its cage-like structure provides a unique three-dimensional framework that can be strategically functionalized to optimize drug-target interactions, enhance metabolic stability, and improve pharmacokinetic profiles.[3][4] This technical guide provides a comprehensive overview of the adamantane scaffold, including its core properties, applications in drug design, and the mechanisms of action of key adamantane-containing therapeutics.

Physicochemical Properties and Advantages in Drug Design

The utility of the adamantane moiety in drug discovery stems from its distinct structural and physical characteristics.[2] Composed of a diamondoid-like cage structure, it is highly lipophilic, a property that can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] The rigidity of the adamantane cage allows for the precise spatial orientation of appended functional groups, facilitating optimal interactions with biological targets.[3][4] Furthermore, the bulky nature of the scaffold can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[3]

Key advantages of incorporating an adamantane scaffold include:

-

Increased Lipophilicity: Facilitates penetration of biological membranes, including the blood-brain barrier.[4][5]

-

Metabolic Stability: The rigid hydrocarbon structure is resistant to metabolic degradation and can protect nearby functional groups.[3][7]

-

Precise Vectorial Arrangement: The defined three-dimensional structure allows for the controlled positioning of substituents to optimize binding affinity and selectivity for a target.[2][4]

-

Improved Pharmacokinetic Properties: Can lead to enhanced bioavailability and a longer duration of action.[8]

-

Escape from "Flatland": Provides a three-dimensional alternative to traditional flat aromatic rings in drug design, potentially leading to novel intellectual property and improved target engagement.[2][4]

Adamantane in Action: Clinically Approved Drugs

The versatility of the adamantane scaffold is showcased by its presence in a range of approved drugs targeting diverse therapeutic areas.[1][9]

Antiviral Agents: Amantadine (B194251) and Rimantadine (B1662185)

Amantadine and its derivative, rimantadine, were among the first adamantane-containing drugs to be approved and are known for their activity against the influenza A virus.[9][10]

Mechanism of Action:

Amantadine and rimantadine target the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[1][3] This channel is crucial for the uncoating of the virus within the host cell's endosome.[1] By blocking the M2 proton channel, these drugs prevent the acidification of the viral core, thereby inhibiting the release of viral ribonucleoprotein complexes into the cytoplasm and halting viral replication.[1][3] It is important to note that the emergence of resistant strains has limited their clinical use in recent years.[10]

Neuroprotective Agent: Memantine (B1676192)

Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.[1][11]

Mechanism of Action:

Memantine acts as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][6][11] In Alzheimer's disease, excessive glutamate (B1630785) activity is thought to lead to excitotoxicity and neuronal damage through the overstimulation of NMDA receptors.[4] Memantine's mechanism is voltage-dependent; it preferentially binds to the open channel of the NMDA receptor, blocking the excessive influx of calcium ions that contributes to neuronal dysfunction and death.[4][6] Its fast on/off kinetics allow it to leave the channel during normal synaptic transmission, thus preserving physiological function while mitigating pathological overactivation.[6]

Other Therapeutic Areas

The adamantane scaffold is also present in drugs for other conditions, such as:

-

Adapalene: A third-generation topical retinoid used in the treatment of acne.[1]

-

Saxagliptin and Vildagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent adamantane-containing drugs.

Table 1: Pharmacokinetic Parameters of Selected Adamantane Drugs

| Parameter | Amantadine | Rimantadine | Memantine | Adapalene (Topical) |

| Bioavailability (%) | 86-90% | >90% | ~100% | Low |

| Time to Peak Plasma Concentration (Tmax) | ~2-4 hours (IR) | ~6 hours | 3-8 hours | Not Applicable |

| Plasma Protein Binding (%) | ~67% | ~40% | ~45% | Not Applicable |

| Volume of Distribution (Vd) | 3-8 L/kg | Not fully characterized | 9-11 L/kg | Distributes in epidermis/dermis |

| Metabolism | Minimal (5-15% acetylated) | Extensively in the liver | Partial hepatic | ~25% (glucuronides) |

| Primary Route of Excretion | Urine (90% unchanged) | Urine | Urine | Bile |

| Data compiled from BenchChem.[12] |

Table 2: In Vitro Inhibitory Activity of Adamantane Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| Amantadine | Influenza A M2 (wt) | Electrophysiology | 15.76 | [2] |

| Amantadine | NMDA Receptor (hippocampal neurons) | Patch-clamp | 18.6 | [13] |

| Memantine | NMDA Receptor (hippocampal neurons) | Patch-clamp | 1.04 | [13] |

| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | MTT Assay | 7.70 | [14] |

| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | MTT Assay | 3.86 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel adamantane derivatives. Below are outlines for key experimental procedures.

Synthesis of 1-Aminoadamantane Hydrochloride

This protocol describes a common method for the synthesis of the foundational adamantane derivative, 1-aminoadamantane.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-bromoadamantane (B121549) and formamide.

-

Heating: Heat the reaction mixture to 140°C and maintain for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, cool the mixture and add it to ice-cold water with stirring.

-

Isolation of Intermediate: Collect the precipitated N-(1-adamantyl)formamide by filtration and wash with cold water.

-

Hydrolysis: Stir the N-(1-adamantyl)formamide in a solution of hydrochloric acid and heat to reflux for about 1 hour.

-

Extraction: After cooling, extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Isolation of Product: The aqueous layer containing the 1-aminoadamantane hydrochloride can be concentrated to yield the final product.[15][16]

Assay for NMDA Receptor Antagonist Activity (Electrophysiology)

This protocol outlines a method to determine the inhibitory effect of an adamantane derivative on NMDA receptor-mediated currents.

Procedure:

-

Cell Preparation: Use freshly dissociated neurons (e.g., from rat hippocampus) for whole-cell patch-clamp recording.

-

Recording Setup: Establish a whole-cell recording configuration and clamp the neuron at a holding potential of -70 mV.

-

Agonist Application: Apply an NMDA receptor agonist (e.g., NMDA and glycine) to evoke an inward current and establish a stable baseline response.

-

Antagonist Application: Co-apply the agonist with the adamantane test compound at various concentrations.

-

Data Acquisition: Record the inhibition of the agonist-evoked current by the test compound.

-

Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each concentration and determine the IC50 value.[13][17]

Influenza A M2 Proton Channel Inhibition Assay (Yeast-Based Growth Restoration)

This high-throughput screening assay identifies inhibitors of the M2 proton channel.

Procedure:

-

Yeast Strain Preparation: Prepare a yeast strain that expresses the influenza A M2 channel. The expression of a functional M2 channel is toxic to the yeast, inhibiting its growth.

-

Compound Plating: Dispense the adamantane derivative library into 384-well plates.

-

Yeast Inoculation: Inoculate the plates with the M2-expressing yeast.

-

Incubation: Incubate the plates at 30°C for 48 hours.

-

Data Acquisition: Measure the optical density of the yeast cultures.

-

Data Analysis: Compounds that inhibit the M2 channel will restore yeast growth, leading to an increase in optical density. Identify hits based on significant growth restoration compared to controls.

Conclusion

The adamantane scaffold continues to be a valuable and versatile tool in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and three-dimensionality offers significant advantages in the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The clinical success of adamantane-containing drugs across a range of diseases underscores the enduring potential of this remarkable molecular framework. As drug discovery moves towards more complex and three-dimensional chemical matter, the adamantane scaffold is well-positioned to play an increasingly important role in the development of the next generation of medicines.

References

- 1. The treatment of influenza with antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 4. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. droracle.ai [droracle.ai]

- 7. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Amantadine - Wikipedia [en.wikipedia.org]

- 10. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

The Adamantane Moiety: A Lipophilic Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a three-dimensional, cage-like structure and significant lipophilicity makes it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive analysis of the lipophilicity of adamantane and its profound effects on drug design, offering quantitative data, detailed experimental protocols, and visualizations of its role in molecular interactions and development workflows.

The Quantitative Impact of Adamantane on Lipophilicity

The introduction of an adamantane group into a molecule consistently leads to a substantial increase in its lipophilicity. This property is critical for enhancing a drug's ability to traverse biological membranes, including the blood-brain barrier, and can improve its metabolic stability by sterically shielding vulnerable functional groups from enzymatic degradation.[1] The lipophilicity of a compound is quantified by its partition coefficient (logP) or distribution coefficient (logD). It is estimated that the incorporation of an adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units.[2][3]

Below is a summary of the lipophilicity of adamantane and several key drugs that incorporate this moiety.

| Compound | Structure | Type | Experimental logP/logD | Calculated logP (cLogP/ALOGPs) |

| Adamantane | C₁₀H₁₆ | Parent Hydrocarbon | 2.88 | 2.48 - 3.35 |

| Amantadine (B194251) | C₁₀H₁₇N | Antiviral/Antiparkinsonian | 2.44 | 2.53 |

| Rimantadine | C₁₂H₂₁N | Antiviral | 3.6 | 3.28 |

| Memantine (B1676192) | C₁₂H₂₁N | NMDA Receptor Antagonist | 3.28 | 3.28 |

| Adapalene | C₂₈H₂₈O₃ | Retinoid | 8.0 | 5.86 |

| Saxagliptin | C₁₈H₂₅N₃O₂ | DPP-4 Inhibitor | 1.34 | 1.45 |

| Vildagliptin | C₁₇H₂₅N₃O₂ | DPP-4 Inhibitor | -0.16 (logD at pH 7.4) | -0.25 |

The Role of Adamantane's Lipophilicity in Drug Design

The lipophilic and rigid nature of the adamantane cage offers several distinct advantages in drug design:

-

Enhanced Membrane Permeability: The high lipophilicity of the adamantane moiety facilitates the passive diffusion of drugs across cellular membranes. This is particularly crucial for drugs targeting the central nervous system (CNS), as it enhances their ability to cross the blood-brain barrier.[2][3]

-

Improved Metabolic Stability: The bulky and rigid structure of adamantane can act as a metabolic shield, protecting adjacent functional groups from degradation by metabolic enzymes. This can lead to an increased plasma half-life and improved bioavailability of the drug.[2]

-

Increased Binding Affinity: The hydrophobic adamantane cage can engage in favorable van der Waals interactions with hydrophobic pockets within target proteins, such as ion channels and enzymes, thereby increasing the binding affinity and potency of the drug.[4]

-

Scaffold for 3D Pharmacophore Design: The rigid, tetrahedral geometry of adamantane provides a well-defined scaffold for the precise spatial arrangement of pharmacophoric groups. This allows for the design of highly selective ligands that can effectively interact with the three-dimensional binding sites of their biological targets.[2]

Experimental Protocols

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound.[5]

Materials:

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

The adamantane-containing compound of interest

-

Volumetric flasks

-

Pipettes

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or NMR)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.

-

Preparation of the Test Solution: Accurately weigh a small amount of the adamantane derivative and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated water (typically a 1:1 ratio). Add a known volume of the test solution.

-

Equilibration: Cap the tube tightly and shake it gently at a constant temperature (usually 25°C) for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours). Avoid vigorous shaking that can lead to the formation of stable emulsions.

-

Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, being cautious not to disturb the interface. Determine the concentration of the compound in each phase using a suitable and validated analytical method.

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

P = [Compound]octanol / [Compound]water

logP = log10(P)

Synthesis of Amantadine Hydrochloride

This protocol describes a two-step synthesis from 1-bromoadamantane (B121549).[6]

Step 1: Synthesis of N-(1-adamantyl)acetamide

-

In a reaction vessel, combine 1-bromoadamantane and acetylamide.

-

Slowly add sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to approximately 125°C for about 3.5 hours.

-

After cooling, the reaction mixture is worked up to isolate the N-(1-adamantyl)acetamide intermediate.

Step 2: Hydrolysis to Amantadine and Salt Formation

-

The N-(1-adamantyl)acetamide is hydrolyzed using a strong base, such as sodium hydroxide, in a suitable solvent like propylene (B89431) glycol at an elevated temperature (around 125-130°C).

-

After the hydrolysis is complete, the resulting amantadine free base is extracted.

-

The amantadine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate amantadine hydrochloride.

-

The product is then filtered, washed, and dried.

Synthesis of Memantine Hydrochloride

This protocol describes a two-step, one-pot synthesis from 1,3-dimethyladamantane.[7][8]

Step 1: Formation of N-Formyl-1-amino-3,5-dimethyladamantane

-

1,3-Dimethyladamantane is slowly added to nitric acid at a controlled temperature (20-25°C).

-

Formamide is then added to the reaction mixture.

-

The mixture is heated to 85°C for approximately 2 hours.

-

The reaction is then cooled and quenched with ice-cold water, followed by extraction with a solvent like dichloromethane (B109758) to isolate the N-formyl intermediate.

Step 2: Hydrolysis to Memantine and Salt Formation

-

The isolated N-formyl-1-amino-3,5-dimethyladamantane is subjected to acidic hydrolysis using a solution of hydrochloric acid.

-

The reaction mixture is heated to reflux for about 1 hour.

-

The solution is then concentrated, and the memantine hydrochloride product is precipitated, filtered, washed with a non-polar solvent like n-hexane, and dried.

Visualizations

Conclusion

The adamantane moiety, with its inherent lipophilicity and rigid three-dimensional structure, continues to be a highly valuable building block in the design of novel therapeutics. Its ability to favorably modulate the ADME properties of drug candidates, enhance their permeability across biological barriers, and provide a rigid scaffold for optimizing drug-target interactions underscores its significance in modern medicinal chemistry. A thorough understanding of the quantitative and qualitative effects of adamantane's lipophilicity is paramount for researchers and scientists dedicated to the development of the next generation of innovative medicines.

References

- 1. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. thaiscience.info [thaiscience.info]

- 4. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijpsr.com [ijpsr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

Adamantane as a Versatile Building Block in Supramolecular Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a rigid, cage-like hydrocarbon (C₁₀H₁₆), has emerged as a cornerstone in the field of supramolecular chemistry. Its unique combination of properties, including high lipophilicity, thermal stability, biocompatibility, and a well-defined three-dimensional structure, makes it an exceptional building block for the construction of complex, non-covalent assemblies.[1][2] This technical guide provides an in-depth exploration of adamantane's role in supramolecular chemistry, with a focus on its applications in drug delivery, materials science, and diagnostics. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to serve as a comprehensive resource for researchers in the field.

The utility of adamantane in supramolecular chemistry primarily stems from its ability to act as an excellent guest molecule in host-guest systems.[1] Its size and shape are complementary to the cavities of various host molecules, most notably cyclodextrins, cucurbiturils, and calixarenes. This strong and specific binding has been harnessed to create a wide array of functional supramolecular systems, from drug delivery vehicles to self-healing materials.

Core Principles of Adamantane-Based Supramolecular Chemistry

The formation of adamantane-containing supramolecular assemblies is driven by non-covalent interactions, primarily the hydrophobic effect. The encapsulation of the nonpolar adamantane moiety within the hydrophobic cavity of a host molecule in an aqueous environment is entropically favorable due to the release of ordered water molecules from the surfaces of both the host and the guest.

Key Host-Guest Systems

1. Adamantane-Cyclodextrin: This is the most extensively studied adamantane host-guest pair. Beta-cyclodextrin (β-CD), with its cavity size of approximately 6.0-6.5 Å, provides an excellent steric and energetic match for the adamantane cage. This interaction is the foundation for numerous applications, including drug solubilization, stabilization, and controlled release.

2. Adamantane-Cucurbituril: Cucurbit[n]urils (CB[n]), particularly CB[3], form exceptionally stable complexes with adamantane derivatives. The binding is driven by a combination of hydrophobic and ion-dipole interactions between the adamantane guest and the carbonyl portals of the cucurbituril (B1219460) host. These systems are of great interest for applications requiring very strong and specific molecular recognition.

3. Adamantane-Calixarene: Calix[n]arenes are another class of macrocyclic hosts that can encapsulate adamantane. The binding affinity can be tuned by modifying the upper and lower rims of the calixarene (B151959) scaffold, allowing for the design of responsive materials.

4. Adamantane-Liposome: The lipophilic nature of adamantane allows it to readily partition into the lipid bilayer of liposomes.[1] This property is exploited to anchor targeting ligands or other functional molecules to the surface of liposomes for targeted drug delivery.[1][4]

Quantitative Data: Host-Guest Binding Affinities

The following tables summarize the binding constants (Ka) and thermodynamic parameters for the interaction of various adamantane derivatives with different host molecules. This data is crucial for the design and prediction of the stability and behavior of adamantane-based supramolecular systems.

Table 1: Adamantane-Cyclodextrin Binding Data

| Adamantane Derivative | Cyclodextrin (B1172386) | Method | Ka (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| 1-Adamantanecarboxylic acid | β-CD | ITC | 7.7 x 10⁴ | -8.89 | -1.43 | [5] |

| 1-Adamantanol | β-CD | UV-Vis | 4.9 x 10⁴ | - | - | [6] |

| Amantadine (B194251) | β-CD | UV-Vis | 1.3 x 10⁵ | - | - | [6] |

| 1,3-Adamantanediol | β-CD | ITC | 6.3 x 10⁴ | -9.76 | -2.18 | [5] |

Table 2: Adamantane-Cucurbituril Binding Data

| Adamantane Derivative | Cucurbituril | Method | Ka (M⁻¹) | ΔG (kcal/mol) | Reference |

| 1-Adamantylamine | CB[3] | ITC | 4.2 x 10¹² | -17.4 | |

| 1-Adamantanol | CB[3] | ITC | 1.3 x 10⁹ | -14.1 | |

| Diamantane-4,9-dicarboxylic acid | CB[3] | ITC | 7.2 x 10¹⁷ | -24.3 | [7] |

Table 3: Adamantane-Calixarene Binding Data

| Adamantane Derivative | Calixarene | Method | Ka (M⁻¹) | Reference |

| Bis(adamantyl)-functionalized calix[8]arene | β-CD dimer | ITC | 1.2 x 10⁷ | [9] |

| Adamantyl-functionalized calix[10]arene | Dibenzylammonium axle | ¹H NMR | 8.5 x 10⁴ | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of adamantane-based supramolecular systems.

Synthesis of Adamantane Derivatives

a) Synthesis of 1,3-Adamantanediol

-

Materials: Adamantane, fuming sulfuric acid, nitric acid, methanol (B129727).

-

Procedure:

-

Dissolve adamantane in fuming sulfuric acid with stirring.

-

Slowly add nitric acid to the solution while maintaining the temperature.

-

After the reaction is complete, pour the mixture onto ice and neutralize with a base.

-

Filter the crude product and recrystallize from methanol to obtain pure 1,3-adamantanediol.[10][12]

-

b) Synthesis of Amantadine (1-Adamantanamine)

-

Materials: 1-Bromoadamantane, urea, methanol, tetrabutylammonium (B224687) iodide (TBAI), hydrochloric acid.

-

Procedure:

-

Combine 1-bromoadamantane, urea, and TBAI in methanol.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction and add hydrochloric acid to precipitate amantadine hydrochloride.

-

Filter and wash the product to obtain pure amantadine hydrochloride.[13]

-

Characterization of Supramolecular Assemblies

a) Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry of host-guest interactions.

-

Protocol for Adamantane-β-Cyclodextrin Interaction:

-

Prepare solutions of the adamantane derivative (in the cell) and β-cyclodextrin (in the syringe) in the same buffer (e.g., PBS). Degas both solutions.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of injections of the β-cyclodextrin solution into the adamantane solution, measuring the heat change after each injection.

-

Integrate the heat peaks and plot them against the molar ratio of cyclodextrin to adamantane.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[5][14]

-

b) Nuclear Magnetic Resonance (NMR) Titration

-

Objective: To determine the binding constant and to probe the geometry of the host-guest complex.

-

Protocol for Adamantane-β-Cyclodextrin Interaction:

-

Prepare a series of solutions containing a constant concentration of the adamantane derivative and varying concentrations of β-cyclodextrin in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H NMR spectra for each solution.

-

Monitor the chemical shift changes of the adamantane protons and/or the inner protons of the cyclodextrin cavity as a function of cyclodextrin concentration.

-

Plot the change in chemical shift (Δδ) against the cyclodextrin concentration and fit the data to a 1:1 binding isotherm to calculate the association constant.[15][16]

-

c) Dynamic Light Scattering (DLS)

-

Objective: To determine the size (hydrodynamic diameter) and size distribution of supramolecular nanoparticles or aggregates.

-

Protocol for Adamantane-based Nanoparticles:

-

Prepare a dilute suspension of the nanoparticles in a suitable solvent (e.g., water or buffer). The solvent should be filtered to remove dust.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

The instrument's laser illuminates the sample, and the scattered light intensity fluctuations due to Brownian motion are measured by a detector.

-

The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.[17][18]

-

Visualizations of Key Concepts and Workflows

Adamantane as a Supramolecular Building Block

Caption: Core attributes and interaction partners of adamantane in supramolecular chemistry.

Experimental Workflow for Characterization of Adamantane-based Nanoparticles

Caption: A typical workflow for the synthesis and characterization of adamantane-based supramolecular nanoparticles.

Signaling Pathway Inhibition by Adamantane Derivatives in Cancer

Adamantane-linked isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[19]

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantane derivatives.

Applications in Drug Development

The unique properties of adamantane-based supramolecular systems have led to their exploration in a variety of drug development applications.

-

Targeted Drug Delivery: Adamantane can be used to anchor targeting ligands, such as peptides or antibodies, to the surface of drug-loaded nanoparticles or liposomes via host-guest interactions with surface-grafted cyclodextrins. This allows for the specific delivery of therapeutic agents to diseased cells, minimizing off-target effects. For instance, hyaluronic acid-adamantane conjugates have been used to target CD44-expressing cancer cells.[20]

-

Controlled Release: The reversible nature of host-guest interactions can be exploited to create stimuli-responsive drug delivery systems. For example, a change in pH or temperature can trigger the dissociation of an adamantane-containing drug from its cyclodextrin host, leading to localized drug release.

-

Gene Delivery: Adamantane-cyclodextrin systems have been developed as non-viral vectors for gene therapy.[21] Cationic cyclodextrins can complex with negatively charged DNA, and the inclusion of adamantane-functionalized targeting moieties can enhance cell-specific uptake.[20]

-

Modulation of Biological Pathways: As illustrated in the signaling pathway diagram, adamantane derivatives themselves can possess biological activity. Their rigid structure can serve as a scaffold for the precise positioning of pharmacophores to interact with biological targets such as enzymes and receptors.[22]

Conclusion

Adamantane has proven to be an invaluable and versatile building block in supramolecular chemistry. Its predictable and robust interactions with a variety of host molecules have enabled the rational design of a wide range of functional materials and systems. For researchers, scientists, and drug development professionals, understanding the fundamental principles of adamantane-based supramolecular chemistry, supported by quantitative data and reliable experimental protocols, is key to unlocking its full potential in creating the next generation of advanced therapeutics and smart materials. The information provided in this guide serves as a foundational resource to inspire and facilitate further innovation in this exciting and rapidly evolving field.

References

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Self-Assembly of Adamantane-Peptide Conjugate for Combating Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

- 8. Phase transition in a lipid bilayer. II. Influence of adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,3-Adamantanediol synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Grafting Techniques towards Production of Peptide-Tethered Hydrogels, a Novel Class of Materials with Biomedical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chapter - Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development | Bentham Science [benthamscience.com]

- 17. solids-solutions.com [solids-solutions.com]

- 18. bettersizeinstruments.com [bettersizeinstruments.com]

- 19. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanistic Insight into Receptor-Mediated Delivery of Cationic-β-Cyclodextrin:Hyaluronic Acid-Adamantamethamidyl Host:Guest pDNA Nanoparticles to CD44(+) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cyclodextrins in non-viral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Adamantane Derivatives as a Cornerstone for Therapeutic Innovation in Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless progression of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, continues to pose a significant global health challenge. The intricate and multifactorial nature of these disorders necessitates the exploration of novel therapeutic strategies. Among the promising scaffolds in medicinal chemistry, the rigid, lipophilic cage-like structure of adamantane (B196018) has emerged as a privileged motif for the design of drugs targeting the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of adamantane derivatives, their mechanisms of action, key experimental findings with detailed protocols, and a quantitative summary of their therapeutic potential in the context of neurodegenerative diseases.

Core Mechanisms of Action: Beyond NMDA Receptor Antagonism

The therapeutic efficacy of adamantane derivatives in neurodegenerative diseases stems from their ability to modulate multiple pathological pathways. While N-methyl-D-aspartate (NMDA) receptor antagonism remains the most well-characterized mechanism, emerging research has unveiled a broader spectrum of pharmacological activities.[3][4]

NMDA Receptor Antagonism: Mitigating Excitotoxicity

Excessive glutamate (B1630785), the primary excitatory neurotransmitter in the CNS, leads to overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca²⁺) and subsequent excitotoxicity—a common pathological hallmark in many neurodegenerative diseases.[5] Adamantane derivatives, most notably memantine, act as uncompetitive, low-to-moderate affinity open-channel blockers of NMDA receptors.[3][5] This unique mechanism allows them to preferentially block the pathological, sustained activation of NMDA receptors while sparing the normal, physiological synaptic activity crucial for learning and memory.[3] Amantadine (B194251) also exhibits NMDA receptor antagonist properties, contributing to its neuroprotective effects.[6]

Below is a diagram illustrating the signaling pathway of NMDA receptor-mediated excitotoxicity and its modulation by adamantane derivatives.

Caption: Modulation of NMDA receptor-mediated excitotoxicity by adamantane derivatives.

Dopaminergic Modulation

In Parkinson's disease, the symptomatic benefits of amantadine are partly attributed to its ability to modulate dopaminergic neurotransmission.[4] It is believed to enhance the release of dopamine, inhibit its reuptake, and possess some anticholinergic properties.[7] This multifaceted action helps to restore the balance of neurotransmitters in the basal ganglia, thereby alleviating motor symptoms.

Anti-Inflammatory Effects

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative disorders.[8] Adamantane derivatives have been shown to exert anti-inflammatory effects, potentially by modulating microglial activation and reducing the production of pro-inflammatory cytokines.[9] This action may help to dampen the chronic inflammatory state in the brain that contributes to neuronal damage.

Sigma-1 Receptor Modulation

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling, ion channel activity, and neuronal survival.[10] Several adamantane derivatives have been identified as ligands for the sigma-1 receptor, and their neuroprotective effects may be mediated, at least in part, through the activation of this receptor.[11][12]

Inhibition of Amyloid-β Aggregation

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques.[13] Novel aminoadamantane derivatives have been synthesized and shown to inhibit the aggregation of Aβ, highlighting a potential disease-modifying strategy for Alzheimer's disease.[13]

Quantitative Data Summary

The following tables summarize the quantitative data for various adamantane derivatives, providing a comparative overview of their in vitro efficacy and pharmacokinetic properties.

Table 1: In Vitro Efficacy of Adamantane Derivatives

| Compound/Derivative | Target | Assay | IC50 / Ki / % Inhibition | Reference(s) |

| Memantine | NMDA Receptor | Electrophysiology | IC50: ~1-5 µM | [3] |

| Amantadine | NMDA Receptor | Electrophysiology | Lower affinity than memantine | [6] |

| Novel Amino-adamantanes | Aβ40 Aggregation | Thioflavin T | IC50: 0.4 - 1.8 µM | [13] |

| Adamantane Amine Derivatives (1, 2, 5, 10) | NMDAR Channel | In vitro assay | 66.7–89.5% inhibition at 100 µM | [14] |

| Adamantane Amine Derivatives (1, 2, 5, 10) | VGCC | In vitro assay | 39.6–85.7% inhibition at 100 µM | [14] |

| 4-Aminoquinoline-adamantanes | Acetylcholinesterase (AChE) | Inhibition assay | Ki: 0.075 - 25 µM | [7] |

| 4-Aminoquinoline-adamantanes | Butyrylcholinesterase (BChE) | Inhibition assay | Ki: 0.075 - 25 µM | [7] |

| (-)-MR22 | Sigma-1 Receptor | Binding Assay | High affinity | [12] |

Table 2: Pharmacokinetic Parameters of Adamantane Derivatives (Human)

| Drug | Bioavailability (%) | Tmax (hours) | Plasma Protein Binding (%) | Elimination Half-life (hours) | Primary Route of Excretion | Reference(s) |

| Amantadine | 86-90 | ~2-4 | ~67 | 10-31 | Urine (90% unchanged) | [15] |

| Memantine | ~100 | 3-8 | ~45 | 60-80 | Urine (~48% unchanged) | [15] |

| Rimantadine | >90 | ~6 | ~40 | 24-36 | Urine (<25% unchanged) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of adamantane derivatives for neurodegenerative diseases.

Synthesis of Adamantane Derivatives

A general workflow for the synthesis of aminoadamantane derivatives often starts from adamantane or its functionalized precursors.

Caption: A generalized workflow for the synthesis of novel adamantane derivatives.

Protocol for the Synthesis of N-(1-Adamantyl)acetamide:

This protocol describes a Ritter-type reaction for the synthesis of an N-adamantyl acetamide (B32628) derivative.[16]

-

Materials: Adamantane, Nitric acid, Acetonitrile (B52724), Microwave reactor, Ice water bath, Filtration apparatus.

-

Procedure:

-

In a microwave-suitable round-bottom flask, slowly add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over 20 minutes with stirring.

-

Continue stirring the suspension for an additional 30 minutes.

-

Add 29 mL (0.5 mol) of acetonitrile to the mixture.

-

Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.

-

After the reaction is complete, cool the flask in an ice water bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of adamantane derivatives for the NMDA receptor.

-

Materials: Rat brain cortical membranes, [³H]MK-801 (dizocilpine) as the radioligand, test adamantane derivatives, glutamate, glycine (B1666218), Tris-HCl buffer, scintillation fluid, liquid scintillation counter.

-

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add the membrane preparation, [³H]MK-801, and varying concentrations of the test adamantane derivative.

-

Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled MK-801).

-

Add glutamate and glycine to activate the NMDA receptors.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

-

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol describes a common in vitro assay to screen for inhibitors of Aβ aggregation.[11]

-

Materials: Synthetic Aβ42 peptide, Thioflavin T (ThT), test adamantane derivatives, phosphate-buffered saline (PBS), 96-well black plates, plate reader with fluorescence detection.

-

Procedure:

-

Prepare a stock solution of Aβ42 by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film.

-

Resuspend the Aβ42 film in PBS to the desired final concentration (e.g., 20 µM).

-

In a 96-well black plate, add the Aβ42 solution and varying concentrations of the test adamantane derivative.

-

Include control wells with Aβ42 alone (positive control for aggregation) and buffer alone (blank).

-

Incubate the plate at 37°C with shaking to promote fibril formation.

-

At specified time points, add ThT solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

An increase in fluorescence indicates Aβ fibril formation. Calculate the percentage inhibition of aggregation for each test compound concentration.[11]

-

Sigma-1 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[4][5]

-

Materials: Guinea pig liver membranes (high source of sigma-1 receptors), --INVALID-LINK---pentazocine as the radioligand, test adamantane derivatives, Tris-HCl buffer, scintillation fluid, liquid scintillation counter.

-

Procedure:

-

Prepare guinea pig liver membranes by homogenization and centrifugation.

-

In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test adamantane derivative.

-

Include wells for total binding (no competitor) and non-specific binding (excess haloperidol).

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Determine the Ki value for the test compounds.

-

Conclusion and Future Directions

Adamantane derivatives represent a versatile and clinically validated scaffold for the development of therapeutics for neurodegenerative diseases.[3][17] Their multi-target engagement, including NMDA receptor antagonism, dopaminergic modulation, and anti-inflammatory effects, offers a promising approach to address the complex pathophysiology of these disorders. The continued exploration of novel adamantane derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant potential for the discovery of next-generation neuroprotective agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles, ultimately leading to improved therapeutic outcomes for patients with neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice. | Semantic Scholar [semanticscholar.org]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chem.bg.ac.rs [chem.bg.ac.rs]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. [Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jptcp.com [jptcp.com]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]

Exploring the Structural Analogues of Adamantane: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Adamantane (B196018), a unique tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry due to its rigid, lipophilic, and three-dimensional structure. This scaffold has been successfully incorporated into a variety of clinically approved drugs, demonstrating its utility in enhancing the pharmacological profiles of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the structural analogues of adamantane, focusing on their synthesis, biological activities, and the experimental methodologies used in their evaluation.

Physicochemical and Biological Activity of Adamantane Analogues

The introduction of the adamantane moiety into drug candidates can significantly modulate their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Its inherent lipophilicity can enhance membrane permeability and bioavailability.[1] The rigid cage-like structure can also shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various structural analogues of adamantane, providing a comparative overview of their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected Adamantane Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility | Reference |

| Adamantane | C₁₀H₁₆ | 136.24 | 2.49 | Practically insoluble | [3] |

| Amantadine (B194251) | C₁₀H₁₇N | 151.25 | 2.13 | Sparingly soluble | [4] |

| Memantine (B1676192) | C₁₂H₂₁N | 179.30 | 3.25 | Slightly soluble | [4] |

| Rimantadine (B1662185) | C₁₂H₂₁N | 179.30 | 3.25 | Slightly soluble | [5] |

| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | 1.50 | Soluble | [6] |

| Saxagliptin | C₁₈H₂₅N₃O₂ | 315.41 | 1.43 | Soluble | [6] |

Table 2: Antiviral Activity of Adamantane Analogues against Influenza A Virus

| Compound | Virus Strain | IC₅₀ (µM) | Reference |

| Amantadine | H3N2 | ~1-10 | [7] |

| Rimantadine | H2N2 | 9-fold more potent than rimantadine | [5] |

| Glycyl-rimantadine (4b) | H3N2 | 3.5 times lower than amantadine | [7] |

| 2-(1-Adamantyl)-2-methyl-pyrrolidine (3) | H2N2 | 9-fold more potent than rimantadine | [5] |

| Amantadine Derivative (4A) | HCoV-229E | 641.65 µg/mL | [8] |

| Rimantadine Analogues | H3N2 | Varies | [9][10] |

Table 3: Anticancer Activity of Adamantyl Isothiourea Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 | [11] |

| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 | [11] |

| 4-bromobenzyl analogue 2 | PC-3 (Prostate Cancer) | < 25 | [11] |

| 4-bromobenzyl analogue 2 | HepG-2 (Hepatocellular Carcinoma) | < 25 | [11] |

| 4-bromobenzyl analogue 2 | MCF-7 (Breast Cancer) | < 25 | [11] |

| 4-bromobenzyl analogue 2 | HeLa (Cervical Cancer) | < 25 | [11] |

| 4-bromobenzyl analogue 2 | HCT-116 (Colorectal Carcinoma) | 25-50 | [11] |

Table 4: DPP-4 Inhibitory Activity of Adamantane-Containing Gliptins

| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Vildagliptin | ~2.5 - 50 | ~1.5 - 20 | [6] |

| Saxagliptin | ~0.5 - 5 | ~1.3 | [6][12] |

| 3,5-dimethyladamantane 1-carboxamide | 53,940 | - | [13] |

Table 5: Metabolic Stability of Adamantanone Analogues in Human Liver Microsomes

| Compound ID | Modification from Parent | t½ (min) | CLᵢₙₜ (µL/min/mg protein) | Reference |

| Parent (Adamantan-1-yl- piperidin-1-yl- methanone) | - | 45 | 30.8 | [14] |

| Analog A | Hydroxylation on adamantane | 25 | 55.4 | [14] |

| Analog B | Hydroxylation on piperidine | 30 | 46.2 | [14] |

| Analog C | Fluorination on piperidine | >60 | <23.1 | [14] |

| Analog D | Gem-difluorination on piperidine | >60 | <23.1 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments in the synthesis and evaluation of adamantane analogues.

Synthesis Protocols

2.1.1. Synthesis of 1-Adamantylamine Hydrochloride (Amantadine Hydrochloride)

This two-step procedure involves the formation of N-(1-adamantyl)-formamide followed by hydrolysis.

-

Step 1: Synthesis of N-(1-adamantyl)-formamide

-

To 122 mL (2.7 mol) of formamide, add 66.0 g (0.3 mol) of 1-bromoadamantane (B121549) at 75 °C with stirring.

-

Slowly add 90 mL (1.65 mol) of 96% H₂SO₄ dropwise.

-

Heat the mixture to 85 °C and maintain for 5.5 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into 350 mL of ice-cold water.

-

Stir the mixture at 0–5 °C for 1 hour to precipitate the product.

-

Filter the white solid and wash with cold water to yield N-(1-adamantyl)-formamide (yield: 94%).[15]

-

-

Step 2: Hydrolysis to 1-Adamantylamine Hydrochloride

-

A mixture of 53.79 g (0.3 mol) of N-(1-adamantyl)-formamide and 180 mL of 19.46% aqueous HCl (1.05 mol) is stirred at room temperature for 10 minutes.

-

The mixture is then heated to reflux for 1 hour until the starting material disappears (monitored by TLC).

-

After completion, the reaction mixture is extracted with dichloromethane (B109758) (100 mL). The aqueous layer is then processed to isolate the final product.[15]

-

2.1.2. Synthesis of Memantine Hydrochloride

This procedure describes the direct amination of 1-bromo-3,5-dimethyladamantane (B142378).

-

In a round-bottom flask at 25 °C, add 12.15 g (0.05 mol) of 1-bromo-3,5-dimethyladamantane to a mixture of 9 g (0.15 mol) of urea (B33335) and 20 mL of diphenyl ether.

-

Heat the mixture and monitor the reaction progress.

-

After the reaction is complete, cool the mixture and adjust the pH to 12 with 30% sodium hydroxide.

-

Extract the memantine base with toluene (B28343) and wash with water.

-

Convert the base to the hydrochloride salt by reacting with an 18% aqueous HCl solution.

-

The crude product is filtered, washed with dichloromethane, and recrystallized from an ethanol/ethyl acetate (B1210297) mixture to yield memantine hydrochloride (overall yield: 75.81%).

Biological Assay Protocols

2.2.1. In Vitro Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

-

Cell Seeding: Seed a confluent monolayer of host cells in multi-well plates.

-

Infection: Infect the cell monolayers with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 plaques per well) and allow the virus to adsorb for 1 hour.

-

Treatment: After adsorption, remove the virus inoculum, wash the cells, and add an overlay medium containing various concentrations of the adamantane analogues.

-

Incubation: Incubate the plates for 2-4 days to allow for plaque formation.

-

Staining and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Plaques appear as clear zones.

-

Data Analysis: Count the number of plaques in each well. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[7]

2.2.2. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the adamantane analogue and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.[16][17]

2.2.3. In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from excitotoxicity.[18][19]

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a multi-well plate.[18]

-

Pre-treatment: Pre-treat the cells with various concentrations of the adamantane analogue for a specified time.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding an excitotoxic agent such as glutamate (B1630785) or H₂O₂.[18][19]

-

Incubation: Co-incubate the cells with the neurotoxin and the test compound for a defined period.

-

Assessment of Cell Viability: Determine cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.[19]

-

Data Analysis: Quantify the neuroprotective effect by comparing the viability of cells treated with the compound and the neurotoxin to cells treated with the neurotoxin alone.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of the role of adamantane analogues in biological systems.

Signaling Pathways

3.1.1. Inhibition of TLR4-MyD88-NF-κB Signaling by Adamantyl Isothiourea Derivatives

Adamantane-linked isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[11]

Caption: TLR4-MyD88-NF-κB signaling pathway and its inhibition by adamantyl isothiourea derivatives.

3.1.2. NMDA Receptor Signaling and Modulation by Memantine

Memantine, an adamantane derivative, acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.[4] Overactivation of the NMDA receptor leads to excessive calcium influx and subsequent excitotoxicity.[15]

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of memantine.

Experimental and Logical Workflows

3.2.1. General Workflow for Antiviral Screening of Adamantane Analogues

The screening of new chemical entities for antiviral activity typically follows a standardized workflow to identify and characterize potent drug candidates.

Caption: A typical workflow for the in vitro screening of adamantane analogues for antiviral activity.

3.2.2. Logical Relationship of Adamantane's Mechanism in Influenza A Inhibition

The antiviral activity of amantadine and its analogues against influenza A is primarily due to the blockage of the M2 proton channel, which is essential for viral uncoating.

Caption: Logical flow of influenza A M2 proton channel function and its inhibition by amantadine.

References

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic rimantadine analogues with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. [Synthesis and neuroprotective activity in cell culture of aminoadamantane analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of Adamantane Structures: A Technical Guide for Researchers and Drug Development Professionals

Introduction